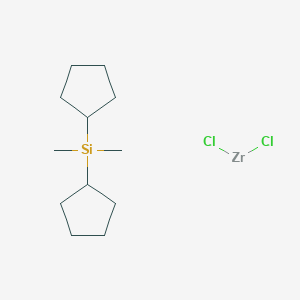

Dichlorozirconium;dicyclopentyl(dimethyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorozirconium;dicyclopentyl(dimethyl)silane is a compound that combines zirconium and silicon elements with cyclopentyl and dimethyl groups. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozirconium;dicyclopentyl(dimethyl)silane typically involves the reaction of zirconium tetrachloride with dicyclopentyl(dimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Reactants: Zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared in an anhydrous environment.

Reaction: The reactants are mixed in a suitable solvent, such as toluene, and heated to a specific temperature to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation: Large quantities of zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared.

Reaction in Reactors: The reaction is carried out in large reactors with precise control over temperature and pressure.

Automated Purification: Automated systems are used for purification to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Dichlorozirconium;dicyclopentyl(dimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides and silicon oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions are carried out using reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Zirconium oxides and silicon oxides.

Reduction: Reduced zirconium and silicon compounds.

Substitution: Various substituted zirconium and silicon compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Dichlorozirconium;dicyclopentyl(dimethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

Mecanismo De Acción

The mechanism of action of dichlorozirconium;dicyclopentyl(dimethyl)silane involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways include:

Catalysis: The compound can facilitate the formation of new chemical bonds by lowering the activation energy of reactions.

Comparación Con Compuestos Similares

Similar Compounds

Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but lacks the dimethylsilane component.

Dichlorodimethylsilane: Contains silicon and chlorine but does not have the zirconium component.

Uniqueness

Dichlorozirconium;dicyclopentyl(dimethyl)silane is unique due to the combination of zirconium and silicon elements with cyclopentyl and dimethyl groups. This unique structure imparts specific chemical properties that make it valuable in various applications .

Actividad Biológica

Dichlorozirconium; dicyclopentyl(dimethyl)silane, also known as dimethylbis(cyclopentadienyl)silylzirconium dichloride, is a metallocene compound that has garnered attention for its potential biological applications and catalytic properties. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄Cl₂SiZr

- Molecular Weight : 348.46 g/mol

- Appearance : Yellow to green crystals

- CAS Number : 86050-32-0

The compound features a zirconium center coordinated with two chlorides and a silane moiety, which contributes to its unique reactivity and potential biological interactions.

Anticancer Properties

Research indicates that metallocenes, including dichlorozirconium compounds, exhibit significant anticancer activity. A study explored the cytotoxic effects of various zirconocene derivatives on human cancer cell lines. The findings suggested that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Effects

Dichlorozirconium; dicyclopentyl(dimethyl)silane has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolism .

Case Studies

-

Cytotoxicity in Cancer Cells :

- Study : The impact of dichlorozirconium on various cancer cell lines was assessed.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, indicating increased Annexin V binding in treated cells .

-

Antimicrobial Testing :

- Study : Evaluated against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : Scanning electron microscopy revealed morphological changes in bacterial cells post-treatment, suggesting membrane disruption .

Table 1: Cytotoxicity of Dichlorozirconium in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via ROS |

| MCF-7 | 7 | Mitochondrial dysfunction |

| A549 | 12 | DNA damage |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Observed Effects |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Metabolic interference |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of dichlorozirconium; dicyclopentyl(dimethyl)silane:

- Reactive Oxygen Species Generation : The compound has been shown to increase ROS levels in treated cells, contributing to its cytotoxic effects on cancer cells.

- Membrane Disruption Mechanism : The antimicrobial action is primarily attributed to the alteration of bacterial cell membranes, leading to cell lysis.

- Potential Applications : Given its dual action against cancerous cells and bacteria, this compound may serve as a lead structure for developing new therapeutic agents in oncology and infectious diseases.

Propiedades

Fórmula molecular |

C12H24Cl2SiZr |

|---|---|

Peso molecular |

358.53 g/mol |

Nombre IUPAC |

dichlorozirconium;dicyclopentyl(dimethyl)silane |

InChI |

InChI=1S/C12H24Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h11-12H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |

Clave InChI |

PQLCAGOZFSFUOU-UHFFFAOYSA-L |

SMILES canónico |

C[Si](C)(C1CCCC1)C2CCCC2.Cl[Zr]Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.